molecular formula C9H9F2IO B1415846 1-(2,2-Difluoropropoxy)-3-iodobenzene CAS No. 2152172-94-4

1-(2,2-Difluoropropoxy)-3-iodobenzene

Cat. No. B1415846
M. Wt: 298.07 g/mol
InChI Key: QREJKJWMLAJJNA-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoropropoxy)-3-iodobenzene” is a chemical compound that contains an iodine atom and a difluoropropoxy group attached to a benzene ring . This compound is likely to be a solid at room temperature and may have a faint odor typical of aromatic compounds .


Synthesis Analysis

The synthesis of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would likely involve the reaction of a suitable precursor with a difluoropropoxy group. The precursor could be an iodobenzene derivative, which would then be reacted with a difluoropropoxy reagent in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Difluoropropoxy)-3-iodobenzene” consists of a benzene ring with an iodine atom and a difluoropropoxy group attached to it . The presence of the iodine atom and the difluoropropoxy group can significantly affect the electronic properties of the benzene ring, potentially making this compound useful in various chemical reactions .


Chemical Reactions Analysis

As an iodobenzene derivative, “1-(2,2-Difluoropropoxy)-3-iodobenzene” could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by another group . The difluoropropoxy group could also potentially participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would be influenced by the presence of the iodine atom and the difluoropropoxy group. For example, the iodine atom could potentially make this compound relatively heavy and dense, while the difluoropropoxy group could make it somewhat polar .

Scientific Research Applications

  • Intermolecular Aggregates and Short N⋯I Contacts : Fontana et al. (2002) explored the formation of stable aggregates in solution and their characterization through spectroscopy and X-ray diffraction. They noted an exceptionally short N⋯I interaction and interactions between perfluorocarbon and hydrocarbon modules (Fontana et al., 2002).

  • Ring-Opening Dichlorination : Garve et al. (2014) demonstrated the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, showing the utility of this approach in synthesizing chlorine-substituted compounds (Garve et al., 2014).

  • Catalyzed Cyclization Reactions : Moroda and Togo (2008) presented a catalyzed cyclization method using iodobenzene for the synthesis of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

  • Sterically Crowded 1,4-Diiodobenzene as a Precursor : Li et al. (2022) discussed the synthesis of a bulky 1,4-di-iodobenzene derivative for producing di-hypervalent iodine compounds. These compounds have potential in various applications, including as reagents and Lewis acids (Li et al., 2022).

  • Manganeseporphyrin-catalyzed Epoxidation : Li, Xia, and Ji (2003) explored the catalytic epoxidation of alkenes using iodobenzene diacetate in an ionic liquid, showcasing a method with high efficiency and reusability (Li, Xia, & Ji, 2003).

  • Palladium-catalyzed Aminocarbonylation : Gergely et al. (2014) carried out a systematic investigation of the palladium-catalyzed aminocarbonylation of iodobenzene, demonstrating the selectivity and efficiency of this reaction for synthesizing carboxamides (Gergely et al., 2014).

Safety And Hazards

The safety and hazards of “1-(2,2-Difluoropropoxy)-3-iodobenzene” would depend on its specific properties. As with any chemical compound, it should be handled with care to avoid exposure, and appropriate safety measures should be taken when using it .

Future Directions

The potential future directions for “1-(2,2-Difluoropropoxy)-3-iodobenzene” would depend on its specific properties and uses. If it has unique or useful properties, it could potentially be used in the development of new chemical reactions or processes .

properties

IUPAC Name

1-(2,2-difluoropropoxy)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2IO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREJKJWMLAJJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoropropoxy)-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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